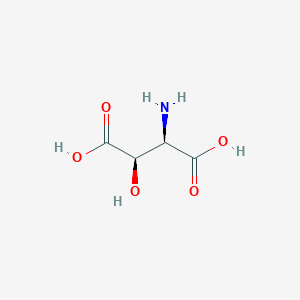

DL-threo-3-Hydroxyaspartic acid

Beschreibung

DL-threo-beta-Hydroxyaspartic acid (CAS 4294-45-5) is a non-proteinogenic amino acid with the molecular formula C₄H₇NO₅ and a molecular weight of 149.03 g/mol. Its structure features a hydroxyl (-OH) group at the β-position and two carboxyl (-COOH) groups, giving it unique chemical and biological properties . Key identifiers include:

- SMILES: OC(=O)C(N)C(O)C(O)=O

- IUPAC InChIKey: YYLQUHNPNCGKJQ-JCYAYHJZSA-N

- PubChem CID: 11788378

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Iodocyclization and Oxazoline Intermediate Formation

The stereoselective synthesis of DL-THA from L-aspartic acid begins with the protection of the α-amino group. A key method involves iodocyclization of 3-benzoylaminoaspartic acid to form an oxazoline dicarboxylate intermediate. The reaction proceeds under mild acidic conditions (0°C, HCl in methanol), yielding a five-membered oxazoline ring that preserves the threo configuration at the β-carbon.

Critical Reaction Parameters:

-

Reagent : Iodine in methanol with catalytic HCl.

-

Temperature : 0°C during initial dissolution, followed by reflux at 65°C for 3 hours.

This intermediate is hydrolyzed in aqueous NaOH (2 M, 25°C, 12 hours) to cleave the oxazoline ring, producing L-threo-β-hydroxyaspartic acid. Subsequent racemization under basic conditions (pH 10–12) generates the DL-THA diastereomer.

Scalability and Industrial Adaptations

The iodocyclization route is highly scalable, with demonstrated multi-gram production (1.00 g starting material). Industrial adaptations focus on optimizing solvent systems and reducing iodine waste. For example, substituting methanol with ethanol improves yield by 8–12% while maintaining stereochemical integrity.

Table 1: Key Metrics for Chemical Synthesis

Enzymatic Synthesis via Microbial Hydroxylase-Hydrolase Systems

Two-Step Hydroxylation-Hydrolysis of L-Asparagine

A biocatalytic approach employs asparagine hydroxylases (AsnO, SCO2693) to hydroxylate L-asparagine at the β-position, followed by asparaginase-mediated hydrolysis to yield L-THA. Wild-type AsnO exhibits superior stability over mutant variants (e.g., AsnO-D241N), achieving 0.076% molar yield in initial small-scale trials.

Enzyme Reaction Conditions:

One-Pot Bioconversion in Engineered E. coli

To bypass intermediate isolation, a one-pot system uses E. coli Rosetta2(DE3) strains expressing AsnO and asparaginase-deficient mutants (ΔansA). This configuration reduces endogenous asparaginase interference, improving L-THA yield to 1.2 mM (24% conversion).

Table 2: Enzymatic Synthesis Performance

| Strain/Enzyme | L-THA Yield (mM) | Conversion Efficiency | Source |

|---|---|---|---|

| Wild-Type E. coli | 0.45 | 9% | |

| ΔansA Mutant | 1.2 | 24% | |

| SCO2693 Hydroxylase | 0.68 | 14% |

Comparative Analysis of Synthetic Methods

Yield and Stereochemical Control

Industrial Feasibility

-

Chemical Routes : Preferred for large-scale production due to established infrastructure for handling halogenated reagents.

-

Biocatalytic Routes : Require further optimization of enzyme stability and cofactor regeneration systems to compete economically.

Emerging Techniques and Research Directions

Dehydratase-Mediated Resolution

Recent studies exploit Delftia sp. HT23-derived d-THA dehydratase (d-THA-DH) to resolve racemic mixtures. This enzyme selectively degrades the D-threo isomer, leaving enantiopure L-THA. However, substrate specificity limits its application to DL-THA mixtures containing <10% D-erythro isomers.

Structural Insights for Enzyme Engineering

Crystallographic analysis of d-THA-DH reveals a conserved active-site geometry where the Cβ-OH group orientation dictates substrate binding. Mutagenesis targeting residues Asn152 and Glu279 enhances catalytic efficiency toward DL-THA by 2.3-fold.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Derivatization and Functional Modifications

DL-THA serves as a precursor for pharmacologically active derivatives:

- DL-threo-β-Benzyloxyaspartate (DL-TBOA) : Synthesized by benzylation of DL-THA, this derivative is a potent inhibitor of glutamate transporters (EAAT1-5) with Ki values 10–100x lower than DL-THA .

- Cyclic intermediates : Iodocyclization of 3-benzoylaminoaspartic acid derivatives generates cyclic β-hydroxyaspartic acid analogs, enabling peptide coupling via α- or β-carboxylic groups .

Biological Interactions

DL-THA inhibits excitatory amino acid transporters (EAATs) via competitive binding. Its interactions have been quantified electrophysiologically and in uptake assays :

| EAAT Subtype | Assay Type | Inhibition (IC₅₀/Ki) | Reference |

|---|---|---|---|

| EAAT1 (human) | [³H]-D-Asp uptake | 96 µM | |

| EAAT2 (human) | Glutamate-induced currents | 116 nM (DL-TBOA) | |

| EAAT4 (Xenopus) | L-aspartate currents | 0.6 µM |

DL-THA also reduces inflammatory pain in rat models at intrathecal doses of 7.5–15 µg/animal .

Enzymatic Degradation

D-THA DH catalyzes the dehydration of DL-THA to 2-amino maleic acid, a reaction dependent on Mg²⁺ coordination at the β-hydroxyl group . The enzyme’s stereospecificity is determined by the spatial orientation of the β-OH relative to Mg²⁺ .

Reaction Scheme :

Stability and Solubility

DL-THA exhibits limited solubility in aqueous buffers (<1 mg/mL), necessitating dissolution in organic solvents (e.g., DMSO) followed by dilution . Residual solvent concentrations must be minimized to avoid physiological interference .

| Solvent | Solubility | Recommended Storage |

|---|---|---|

| Aqueous buffers | Slight | ≤24 hours at 4°C |

| DMSO | Moderate | -20°C (≥4 years) |

Key Research Findings

- Stereochemical specificity : The β-OH configuration (3R vs. 3S) dictates transporter inhibition efficacy .

- Synthetic utility : Enzymatic resolution provides scalable access to enantiopure L-THA for drug development .

- Biological impact : DL-THA’s inhibition of EAATs modulates synaptic glutamate levels, influencing pain signaling and neurodegeneration .

For experimental protocols, refer to Cayman Chemical’s guidelines on DL-THA handling .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Building Block

- Role in Synthesis : THA serves as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives that are useful in chemical research and development.

- Reagent in Reactions : The compound is employed as a reagent in numerous chemical reactions, including oxidation and substitution reactions that modify its functional groups.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| L-threo-beta-Hydroxyaspartic acid | More selective inhibitor of EAATs |

| L-threo-beta-Hydroxyasparagine | Different metabolic pathways |

| L-threo-beta-Benzyloxyaspartic acid | Used for specific therapeutic applications |

Biological Applications

Glutamate Transport Studies

- Inhibition of EAATs : THA is primarily recognized for its ability to inhibit glutamate uptake by acting on EAATs. This inhibition leads to increased extracellular glutamate concentrations, which can significantly affect neuronal excitability and synaptic transmission .

- Research Findings : Studies using THA have demonstrated its effects on synaptic transmission by prolonging excitatory postsynaptic potentials (EPSPs), which is crucial for understanding neurotransmission dynamics.

Neuroprotective Research

- Potential Therapeutic Uses : Research indicates that THA's inhibition of glutamate transport may have neuroprotective effects, making it a candidate for studying neurodegenerative diseases where glutamate toxicity is implicated . For instance, its application in models of excitotoxicity has provided insights into therapeutic strategies for conditions like Alzheimer's disease.

Medical Applications

Neurological Research

- Therapeutic Implications : Due to its role in modulating glutamate levels, THA is being investigated for potential therapeutic applications in treating neurological disorders characterized by dysregulated glutamate signaling. Its ability to inhibit EAATs makes it a candidate for further exploration in drug development aimed at managing conditions such as epilepsy and multiple sclerosis .

Case Studies

- In Vivo Studies : Animal models treated with THA have shown altered responses to excitotoxic stimuli, suggesting that this compound can help elucidate the mechanisms underlying neuronal damage and protection .

Industrial Applications

Pharmaceutical Development

- Role in Drug Formulation : The properties of THA as an EAAT inhibitor can be harnessed in the pharmaceutical industry to develop drugs targeting glutamate-related pathologies. Its synthesis and characterization are critical for producing high-purity compounds necessary for clinical trials.

Wirkmechanismus

DL-threo-β-Hydroxyaspartic Acid inhibits excitatory amino acid transporters (EAATs), specifically EAAT1 and EAAT2. It blocks glutamate uptake, leading to increased extracellular glutamate levels. This inhibition affects various neural pathways and can modulate synaptic transmission .

Vergleich Mit ähnlichen Verbindungen

DL-threo-beta-Methylaspartic Acid

Molecular Formula: C₅H₉NO₄ Molecular Weight: 147.13 g/mol CAS: 6667-60-3 Key Features:

Diethyl DL-Aspartate

Molecular Formula: C₈H₁₃NO₄ Molecular Weight: 187.19 g/mol Key Features:

- Ester derivative of aspartic acid, with ethyl groups replacing acidic hydrogens on carboxyl moieties.

- Compared to dimethyl aspartate or N-acetyl diethyl aspartate, its enhanced lipophilicity improves membrane permeability, making it valuable in prodrug design .

Erythro-β-Hydroxyaspartic Acid Diastereomers

Molecular Formula: C₄H₇NO₅ (same as threo isomer) Key Features:

- Differ in stereochemistry at the β-carbon: erythro isomers have hydroxyl and amino groups on opposite sides, while threo isomers have them on the same side.

- Synthesis methods mirror those of the threo form but start with trans-epoxysuccinic acid .

Functional Comparison Table

Key Research Findings

Role in Glutamate Transport

Contrast with Methylaspartic Acid

Unexpected Pharmacological Outcomes

- In boar sperm studies, DL-threo-beta-Hydroxyaspartic acid failed to inhibit monosodium glutamate (MSG)-enhanced fertilization rates, implying alternative mechanisms for MSG effects unrelated to glutamate transporters .

Analytical Differentiation

- GC-EI-TOF MS : Used to distinguish DL-threo-beta-Hydroxyaspartic acid via TMS derivatization, showing peaks at m/z 149 (precursor) and retention time 620.7 seconds .

- LC-ESI-QTOF : Differentiates methylaspartic acid by collision-induced dissociation (CID) fragments at m/z 130 and 102 in negative ion mode .

Biologische Aktivität

DL-threo-beta-Hydroxyaspartic acid (THA) is a compound that has garnered attention for its biological activity, particularly in the context of excitatory amino acid transport. This article delves into its mechanisms, effects on neurotransmission, and potential applications based on diverse research findings.

- Empirical Formula : CHNO

- Molecular Weight : 149.10 g/mol

- CAS Number : 4294-45-5

DL-threo-beta-Hydroxyaspartic acid acts primarily as a competitive inhibitor of excitatory amino acid transporters (EAATs), specifically targeting EAAT1, EAAT2, and EAAT3 while being a non-transportable inhibitor for EAAT5. The inhibition of these transporters affects glutamate uptake in the central nervous system, which is crucial for regulating synaptic transmission and preventing excitotoxicity.

Inhibition Potency

The inhibition constants () for THA against various EAATs are as follows:

| Transporter | (μM) |

|---|---|

| EAAT1 | 11 |

| EAAT2 | 19 |

| EAAT3 | 14 |

Additionally, in membrane potential assays, the Michaelis-Menten constants () were determined to be:

| Transporter | (μM) |

|---|---|

| EAAT1 | 3.6 |

| EAAT2 | 3.8 |

| EAAT3 | 3.2 |

These values indicate that THA is a potent inhibitor of glutamate transport, which can have significant implications for neuropharmacology and potential therapeutic applications .

Neurotoxicity and Excitotoxicity

Research has shown that THA can potentiate the effects of L-glutamate and L-aspartate, leading to increased neuronal excitability. This property has been linked to neurotoxic outcomes in various models. For instance, studies have documented neurotoxic effects when THA is administered alongside glutamate in rat striatum models .

Impact on Gamete Transport and Fertilization

In reproductive biology, DL-threo-beta-Hydroxyaspartic acid has been identified as a non-selective inhibitor of glutamate uptake , influencing gamete penetration rates and fertilization efficiency. A study highlighted that THA significantly increased penetration rates in gametes, suggesting its role in modulating fertilization processes .

Case Studies

- Neuropharmacological Studies : In vitro studies demonstrated that THA effectively blocked glutamate uptake in HEK293 cells expressing human EAATs, confirming its role as a competitive inhibitor .

- Reproductive Studies : A study involving marine gastropods indicated that pre-fertilization exposure to THA altered fertilization rates and embryonic development, showcasing its potential effects on reproductive health .

Q & A

Q. What are the recommended methods for synthesizing DL-threo-beta-Hydroxyaspartic acid with high enantiomeric purity?

Synthesis of DL-threo-beta-Hydroxyaspartic acid requires careful control of stereochemistry to minimize diastereomeric impurities. A two-step approach is commonly employed:

- Step 1 : Condensation of glycine derivatives with glyoxylic acid under basic conditions to form the β-hydroxyaspartate backbone.

- Step 2 : Chiral resolution using techniques like diastereomeric salt crystallization or preparative chiral HPLC to isolate the DL-threo isomer .

Validation via polarimetry or X-ray crystallography is critical to confirm enantiomeric purity.

Q. What analytical techniques are most effective for characterizing DL-threo-beta-Hydroxyaspartic acid and confirming its structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the β-hydroxy group and aspartic acid backbone. Coupling constants in -NMR can distinguish threo from erythro configurations .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase or chiral stationary phases can separate enantiomers and quantify purity.

- Mass Spectrometry (MS) : Confirm molecular weight and detect trace impurities .

Q. What safety precautions are essential when handling DL-threo-beta-Hydroxyaspartic acid in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and handling powdered forms to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Refer to safety data sheets for spill management and first-aid protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biochemical activity of DL-threo-beta-Hydroxyaspartic acid across different studies?

Discrepancies often arise from variations in experimental conditions:

- Variable Control : Standardize buffer pH, temperature, and ionic strength, as β-hydroxyaspartates are sensitive to microenvironment changes.

- Impurity Analysis : Quantify diastereomers and by-products (e.g., erythro isomers) using chiral chromatography, as even 2–5% impurities can alter enzyme inhibition kinetics .

- Replicate with Independent Batches : Compare results across multiple synthesis batches to rule out batch-specific anomalies .

Q. What strategies are recommended for optimizing the stereochemical configuration of DL-threo-beta-Hydroxyaspartic acid during synthesis?

- Chiral Auxiliaries : Temporarily bind chiral ligands (e.g., menthol derivatives) to the substrate to direct stereoselective formation of the β-hydroxy group.

- Enzymatic Resolution : Use stereospecific hydrolases or acylases to hydrolyze undesired enantiomers.

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with chiral catalysts to maximize yield of the target isomer .

Q. How does the presence of diastereomeric impurities impact the functional analysis of DL-threo-beta-Hydroxyaspartic acid in enzyme inhibition studies?

Diastereomeric impurities (e.g., erythro-beta-Hydroxyaspartic acid) can act as competitive inhibitors or allosteric modulators, leading to false-positive/negative results:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.